N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

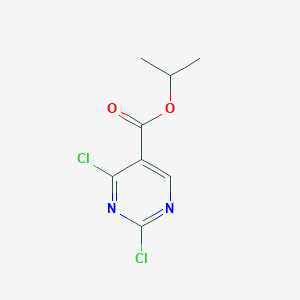

N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide is a useful research compound. Its molecular formula is C14H11F2NO3S and its molecular weight is 311.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide derivatives have been explored for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. These compounds exhibit potent antioxidant potential, suggesting their utility in treating long-term diabetic complications. This research underscores the dual functionality of these derivatives as both ARIs and antioxidants, offering a multifaceted approach to diabetes management (Alexiou & Demopoulos, 2010).

Heterocycles Synthesis via Sulphenylation

Research has demonstrated the use of this compound in the synthesis of heterocycles through sulphenylation of unsaturated amides. This method yields various cyclic products, indicating the compound's utility in creating diverse heterocyclic structures, which are foundational in pharmaceutical development (Samii, Ashmawy, & Mellor, 1987).

Nanofiltration Membranes for Dye Treatment

The sulfonated derivatives of this compound have been used to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes show increased water flux and effective dye rejection, underscoring their application in water purification and the treatment of dye solutions. The introduction of sulfonic acid groups enhances membrane hydrophilicity, improving water permeation and dye rejection capabilities (Liu et al., 2012).

Electrophysiological Activity in Cardiac Research

N-substituted-4-(1H-imidazol-1-yl)benzamides, including derivatives of this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds exhibit potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for treating reentrant arrhythmias (Morgan et al., 1990).

Supercapacitor Applications

Derivatives of this compound have been evaluated as active materials for electrochemical capacitors. These polymers, when electrochemically deposited onto electrodes, demonstrate high energy and power densities, suggesting their potential in developing high-performance supercapacitors (Ferraris et al., 1998).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Biochemical Pathways

The affected pathways include those associated with cell growth and proliferation, inflammation, and cellular stress responses. The inhibition of these targets can disrupt these pathways, leading to downstream effects that may include reduced cell proliferation and increased cell death .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-(2,4-difluorophenyl)-3-methanesulfonylbenzamide’s action include reduced cell proliferation and potential induction of cell death. These effects are likely due to the disruption of the normal function of its targets .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-4-2-3-9(7-11)14(18)17-13-6-5-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZWWURGZDMEIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)

![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)

amino}propanoic acid](/img/structure/B2749018.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(3-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2749022.png)